6-Aminoquinoline-2-carboxylic acid
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Overview
Description
6-Aminoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 6-Aminoquinoline-2-carboxylic acid is mild steel, particularly in hydrochloric acid solutions . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .
Mode of Action
This compound interacts with its target by adsorbing onto the steel surface, forming a protective layer . This adsorption is believed to occur through the active centers of the molecule . The compound acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .
Pharmacokinetics
The compound’s ability to adsorb onto surfaces suggests it may have significant distribution potential within the systems it is introduced to .
Result of Action
The primary result of this compound’s action is the inhibition of corrosion in mild steel. The compound’s efficiency as a corrosion inhibitor increases with concentration, reaching an efficiency of 91.8% at a concentration of 500 mg/l . This protective action results in the preservation of the steel surface, preventing its degradation in corrosive environments .
Action Environment
The action of this compound is influenced by the environment in which it is used. In particular, the compound’s effectiveness as a corrosion inhibitor is dependent on the concentration of the compound in the solution
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, including 6-Aminoquinoline-2-carboxylic acid, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve various types of chemical bonds and forces .
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that quinoline derivatives can have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that quinoline derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that quinoline derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that quinoline derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinoline-2-carboxylic acid typically involves the functionalization of quinoline. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials . These methods often require specific reaction conditions, such as high temperatures and the use of catalysts, to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
6-Aminoquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antimalarial agent.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Aminoquinoline-6-carboxylic acid
Comparison: 6-Aminoquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-aminoquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-2-4-8-6(5-7)1-3-9(12-8)10(13)14/h1-5H,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNMNMAOAGJMPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560955 |
Source
|
Record name | 6-Aminoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124551-31-1 |
Source
|
Record name | 6-Aminoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main application of 6-Aminoquinoline-2-carboxylic acid according to the research?
A1: The research paper [] highlights that this compound is a potential monomer for incorporating quinoline units into commercial polymers like polyamides and polyesters. [] This suggests its potential use in material science and polymer chemistry.
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